molecular formula C11H16N2O4 B1479345 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid CAS No. 2097950-04-2

2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Cat. No. B1479345
CAS RN: 2097950-04-2
M. Wt: 240.26 g/mol
InChI Key: BVZVTJVJVHTTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid, commonly referred to as 5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl propanoic acid or EDPP, is a naturally occurring organic acid found in several organisms, including humans. It is an important intermediate in the synthesis of a variety of pharmaceuticals and chemicals. EDPP is also known to have a variety of biochemical and physiological effects, which make it an important target for scientific research.

Scientific Research Applications

1. Heterocyclic Compound Synthesis

The compound is involved in the synthesis of complex heterocyclic structures. For instance, Dmitriev, Silaichev, and Maslivets (2015) detailed the synthesis of substituted ethyl 2-amino-2',5-dioxo-5'-phenyl-1',2'-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3'-pyrrole]-4'-carboxylates through three-component spiro heterocyclization, highlighting its utility in creating novel molecular architectures (Dmitriev, Silaichev, & Maslivets, 2015).

2. Photophysical Properties and Organic Electronics

The compound is instrumental in developing organic optoelectronic materials due to its photophysical properties. Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives, noting the potential application of these compounds in organic electronics and biological systems, attributed to their enhanced water solubility and photophysical characteristics (Zhang et al., 2014).

3. Electron Transport and Solar Cell Efficiency

In the realm of solar energy, the compound contributes to improving polymer solar cells' efficiency. Hu et al. (2015) synthesized an n-type conjugated polyelectrolyte incorporating diketopyrrolopyrrole for use as an electron transport layer in inverted polymer solar cells, enhancing power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015).

4. Synthesis of Pyrrole Derivatives

The compound also finds application in synthesizing various pyrrole derivatives, a crucial component in many pharmaceuticals and high-tech materials. Dawadi and Lugtenburg (2011) highlighted the synthesis of pyrrole derivatives from commercially available materials, offering a pathway to a vast library of compounds essential in different industrial and research fields (Dawadi & Lugtenburg, 2011).

properties

IUPAC Name

2-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-3-13-9(14)7-4-12(6(2)11(16)17)5-8(7)10(13)15/h6-8H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZVTJVJVHTTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
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2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

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